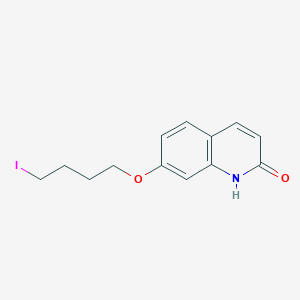

Clethodim S-Methyl Sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clethodim S-Methyl Sulfoxide is a metabolite of clethodim, a selective cyclohexanedione herbicide. Clethodim is widely used in agriculture to control annual and perennial grass weeds in various crops. The compound exhibits its pesticidal activity by inhibiting acetyl coenzyme A carboxylase, an enzyme crucial for fatty acid biosynthesis in plants .

Métodos De Preparación

The preparation of clethodim involves pre-mixing 5-[2-(ethylthio)propyl]-2-propionyl-3-hydroxy-2-cyclohexen-1-one and chlorinated allyloxyamine. This mixture is then introduced into a micro-channel reactor through a metering pump, where a condensation reaction occurs without the participation of a solvent. The product is then extracted using petroleum ether .

Análisis De Reacciones Químicas

Clethodim S-Methyl Sulfoxide undergoes various chemical reactions, including oxidation and hydroxylation. The primary routes of metabolism involve oxidation and subsequent hydroxylation or demethylation. The major metabolite in excreta is clethodim sulfoxide, which accounts for a significant portion of the administered dose in urine and feces . Common reagents used in these reactions include alkaline hydrogen peroxide (H2O2) for oxidation .

Aplicaciones Científicas De Investigación

Clethodim S-Methyl Sulfoxide has several scientific research applications. It is used in environmental studies to evaluate the toxicogenetic, biochemical, and anatomical effects of herbicides on plants like Allium cepa . Additionally, it is studied for its impact on aquatic biodiversity and water quality, particularly in relation to toxin-producing strains of cyanobacteria . The compound’s selective herbicidal properties make it valuable in agricultural research for developing effective weed control strategies.

Mecanismo De Acción

Clethodim S-Methyl Sulfoxide exerts its effects by inhibiting acetyl coenzyme A carboxylase, an enzyme involved in the fatty acid biosynthesis pathway in plants. This inhibition disrupts lipid synthesis, leading to the death of grass weeds . The molecular targets include the enzyme acetyl coenzyme A carboxylase, which is essential for the growth and development of grasses.

Comparación Con Compuestos Similares

Clethodim S-Methyl Sulfoxide is similar to other cyclohexanedione herbicides, such as sethoxydim. Both compounds inhibit acetyl coenzyme A carboxylase and are used for post-emergent control of grass weeds. this compound is unique in its specific metabolic pathways and the formation of distinct metabolites like clethodim sulfoxide and S-methyl sulfoxide .

Conclusion

This compound is a significant compound in agricultural and environmental research due to its selective herbicidal properties and unique metabolic pathways. Its preparation, chemical reactions, and applications in scientific research highlight its importance in developing effective weed control strategies and understanding the environmental impact of herbicides.

Propiedades

Fórmula molecular |

C16H24ClNO4S |

|---|---|

Peso molecular |

361.9 g/mol |

Nombre IUPAC |

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(2-methylsulfinylpropyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C16H24ClNO4S/c1-4-13(18-22-7-5-6-17)16-14(19)9-12(10-15(16)20)8-11(2)23(3)21/h5-6,11-12,19H,4,7-10H2,1-3H3/b6-5+,18-13- |

Clave InChI |

UQHZNYACFMFPQW-GPMZJDOWSA-N |

SMILES isomérico |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)C)O |

SMILES canónico |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)

![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)

![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)

pyrimidin-2-one](/img/structure/B13444037.png)

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)